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Suc-AAPR-pNA

Cat. No.: B594406
M. Wt: 633.7 g/mol
InChI Key: XHCDPNOVUNAIPA-FVCZOJIISA-N
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Description

Significance of Proteases in Biological Systems and Molecular Pathology

Proteases, also known as peptidases or proteinases, are essential enzymes that catalyze the breakdown of proteins into smaller peptides or single amino acids. nih.govhaemochrom.de These enzymes are fundamental to a vast array of physiological processes. sinobiological.com Their functions range from the digestion of dietary proteins in the small intestine to highly regulated activities such as blood coagulation, immune responses, and programmed cell death (apoptosis). nih.govsinobiological.com Proteases play a critical role in controlling the activity, location, and life span of many proteins, influencing cellular processes like DNA replication, cell division, and tissue remodeling. nih.govnih.gov

Given their central role in maintaining cellular health, it is not surprising that dysregulation of protease activity is implicated in a wide variety of diseases. asbmb.orgmdpi.com Alterations in proteolytic systems are linked to pathological conditions including cancer, cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases. nih.govmdpi.com Consequently, proteases have become a major focus for the pharmaceutical industry, serving as potential drug targets and as diagnostic and prognostic biomarkers. nih.gov The involvement of proteases in the life cycle of infectious agents, such as viruses and bacteria, has also led to the development of protease-targeted therapies for various infectious diseases. nih.govasbmb.org

Evolution and Application of Synthetic Chromogenic Substrates in Biochemical Assays

The study of proteases and their inhibitors has been significantly advanced by the development of synthetic substrates. karger.com These synthetic molecules are designed to mimic the natural substrates of proteases, allowing for the measurement of enzymatic activity in a controlled and quantifiable manner. haemochrom.dediapharma.com

The use of synthetic substrates for measuring enzyme activity began to gain traction around the 1970s. haemochrom.dediapharma.com Initially, simple amino acid derivatives were used, but these often lacked the sensitivity and selectivity required for detailed kinetic studies. tandfonline.com A significant breakthrough came with the introduction of chromogenic substrates, which are peptides that release a colored compound upon cleavage by a protease. diapharma.com

Among the most widely used chromogenic reporters is p-nitroaniline (pNA). rsc.orgd-nb.info Peptides are synthesized with a pNA molecule attached to the C-terminus of the peptide chain. nih.gov When a protease cleaves the peptide bond between the amino acid sequence and the pNA, the free p-nitroaniline is released, which produces a distinct yellow color that can be measured spectrophotometrically, typically at a wavelength of 405 nm. haemochrom.de The rate of color development is directly proportional to the protease's activity. diapharma.com The synthesis of these peptide-pNA conjugates was initially challenging due to the chemical properties of p-nitroaniline, but new methods have since been developed to produce these valuable research tools efficiently. d-nb.info

Chromogenic assays offer several advantages over traditional methods that use natural substrates like casein or fibrin. tandfonline.com Synthetic chromogenic substrates can be produced with high purity and can be standardized, leading to more reproducible and quantifiable results. karger.com They are often more soluble than their natural counterparts and the enzymatic cleavage is easily monitored using a spectrophotometer, making the assays convenient and suitable for high-throughput screening of potential protease inhibitors. karger.comnih.gov

The development of a variety of peptide sequences linked to pNA has allowed for the creation of substrates with high selectivity for specific proteases. nih.gov By mimicking the amino acid sequences that a particular protease recognizes and cleaves in its natural target proteins, researchers can design highly specific assays. tandfonline.comnih.gov This has been instrumental in characterizing the activity of numerous proteases involved in complex biological systems like blood coagulation and fibrinolysis. diapharma.comashpublications.org The ability to continuously monitor the reaction in real-time provides valuable kinetic data, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which are crucial for understanding enzyme function and for the development of specific inhibitors. nih.govscielo.br

Overview of Suc-Ala-Ala-Pro-Arg-pNA as a Model Peptide Substrate for Serine Proteases

Suc-Ala-Ala-Pro-Arg-pNA is a synthetic chromogenic substrate that has proven to be a valuable tool for studying a class of proteases known as serine proteases. cymitquimica.com Specifically, it is recognized and cleaved by trypsin-like enzymes. medchemexpress.compnas.org The structure of this substrate consists of a four-amino-acid peptide chain (Alanine-Alanine-Proline-Arginine) with a succinyl (Suc) group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus, linked to the Arginine residue.

The specificity of a protease is largely determined by the amino acid residues at and around the cleavage site. In the case of trypsin-like serine proteases, there is a preference for a positively charged amino acid, such as Arginine or Lysine (B10760008), at the position just before the cleaved bond (the P1 position). The Arginine in Suc-Ala-Ala-Pro-Arg-pNA fulfills this requirement, making it a suitable substrate for these enzymes. When a trypsin-like protease cleaves the bond between Arginine and pNA, the release of the yellow p-nitroaniline allows for the continuous monitoring of the enzyme's activity. pnas.org This substrate has been used in various research applications, including the study of enzyme kinetics and the investigation of protease reaction mechanisms. pnas.orgpnas.org

Compound Information Table

Compound NameAbbreviationRole
Succinyl-Alanine-Alanine-Proline-Arginine-p-nitroanilideSuc-Ala-Ala-Pro-Arg-pNAChromogenic substrate for trypsin-like serine proteases
p-NitroanilinepNAChromogenic reporter group
N-succinyl-Ala-Ala-Pro-Phe-pNaSubstrate for chymotrypsin-like serine peptidases
N-benzoyl-Phe-Val-Arg-pNaSubstrate for trypsin-like serine peptidases
Nα-benzoyl-L-arginine p-nitroanilideBApNASubstrate for trypsin
N-succinyl-alanine-alanine-proline-phenylalanin p-nitroanilidineSAAPFpNASubstrate for chymotrypsin (B1334515)
N-succinyl-Ala-Ala-Pro-Ala-pNASubstrate for α-lytic protease
N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine 4-nitroanilideColorimetric substrate for peptidyl prolyl isomerase, chymotrypsin and human leukocyte cathepsin G
N-Benzoyl-D,L-Arg-pNASubstrate for Cathepsin
N-Benzoyl-L-Arg-pNASubstrate for Papain
N-Benzoyl-Phe-Val-Arg-pNASubstrate for Plasmin
N-Benzoyl-L-Tyr-pNASubstrate for Chymotrypsin
N-Methoxysuccinyl-Ala-Ala-Pro-Val-pNASubstrate for Elastase
N-Succinyl-Ala-Ala-Pro-Leu-pNASubstrate for Elastase
N-succinyl-Ala-Ala-Val-pNASubstrate for Elastase
N-Cbz-Gly-Gly-Leu-pNASubstrate for Subtilisin
N-succinyl-Ala-Pro-Ala-pNASubstrate for αLP
N-succinyl-Ala-Ala-Pro-Leu-pNASubstrate for chymotrypsin
L-Leucine-pNASubstrate for Leucine (B10760876) aminopeptidase (B13392206)
N-Succinyl-Gly-Gly-Phe-pNASubstrate for Chymotrypsin, S. griseus protease B
N-Succinyl-Ala-Ala-Ala-pNASubstrate for Elastase
N-Succinyl-Gly-Gly-Gly-pNA
Sar-Pro-Arg-pNA dihydrochlorideSubstrate for Thrombin
Tos-Gly-Pro-Lys-pNASubstrate for serine proteases
Suc-(Ala)2-Val-pNASubstrate for chymotrypsin-like proteinases
Suc-Tyr-Leu-Val-pNASubstrate for chymotrypsin-like proteinases
Suc-(Ala)2-Pro-Phe-pNASubstrate for SAKase
Bz-Phe-Val-Arg-pNASubstrate for trypsin-like proteases
Suc-Ala-pNA
Suc-(Ala)2-pNA
Suc-Phe-pNA
Bz-Arg-pNA
N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride hydrateBz-FVR-pNAEnzyme substrate
l-Lys-p-nitroanilide dihydrobromideK-pNAEnzyme substrate

Research Findings on Suc-Ala-Ala-Pro-Arg-pNA

EnzymeKm (mM)Vmax (nmol pNA/mg/min)Source Organism/Context
Wild-type trypsin32.8Not specified
K188D/D189K trypsin50.8Not specified
TrypsinNot specifiedNot specifiedUsed with Suc-Ala-Ala-Pro-Arg-pNA
Chymotrypsin-like serine peptidase0.96 - 0.991.09 - 7.0Candida haemulonii complex
Trypsin-like serine peptidase0.098 - 0.171.0 - 1.87Candida haemulonii complex
Minor protease1.20.79 µmole/min/mgThermoactinomyces sp. E79
Major protease1.496.1 µmol/min/mgThermoactinomyces sp. E79
Ak.1 proteaseVaries with temperatureVaries with temperatureThermostable subtilisin
SAKaseNot specified821 mM⁻¹s⁻¹ (kcat/Km)Streptomyces albidoflavus
Rhinovirus-14 3C proteaseVaries with peptideVaries with peptideHuman rhinovirus
MetalloproteaseNot specifiedNot specifiedBacillus cereus
ArazymeNot specifiedNot specifiedSerratia proteamaculans HY-3
Sunn pest digestive proteinasesNot specifiedNot specifiedEurygaster integriceps
Peptidase and ThrombinKm = 72 µM (for K-pNA)Not specifiedIn vitro fluorescence assay
Various serine proteasesVaries with substrateVaries with substrateIn vitro kinetic studies

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39N9O9 B594406 Suc-AAPR-pNA

Properties

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCDPNOVUNAIPA-FVCZOJIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N9O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Interactions and Kinetic Characterization of Suc Ala Ala Pro Arg Pna

Fundamental Principles of Enzyme Kinetics with Chromogenic Substrates

The study of enzyme kinetics is fundamental to understanding the mechanisms of enzyme-catalyzed reactions. Chromogenic substrates, such as Suc-Ala-Ala-Pro-Arg-pNA, are invaluable tools in these investigations. These synthetic molecules are designed to be specifically recognized and cleaved by a target enzyme. Upon cleavage, a chromophore, in this case, p-nitroaniline (pNA), is released. chondrex.comgoogle.comthermofisher.commoleculardevices.com The liberation of pNA results in a measurable change in absorbance, typically at 405-410 nm, which can be monitored over time using a spectrophotometer. thermofisher.commoleculardevices.comfao.org This change in absorbance is directly proportional to the enzymatic activity, allowing for the quantitative determination of reaction rates. thermofisher.comfao.org

The use of chromogenic substrates facilitates the determination of key kinetic parameters, including the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat). K_m represents the substrate concentration at which the reaction rate is half of its maximum value (V_max) and is an indicator of the affinity between the enzyme and its substrate. A lower K_m value generally signifies a higher affinity. The k_cat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio of k_cat/K_m is a measure of the enzyme's catalytic efficiency and substrate specificity.

Hydrolysis by Trypsin and Trypsin-like Serine Proteases

Suc-Ala-Ala-Pro-Arg-pNA is a well-established substrate for trypsin and trypsin-like serine proteases. nih.gov These enzymes play crucial roles in various physiological processes, including digestion and blood coagulation. nih.gov They exhibit a high degree of specificity, preferentially cleaving peptide bonds on the carboxyl side of basic amino acid residues, such as arginine (Arg) and lysine (B10760008) (Lys). chondrex.comnih.gov The arginine residue at the P1 position of Suc-Ala-Ala-Pro-Arg-pNA makes it an ideal substrate for these enzymes.

The hydrolysis of Suc-Ala-Ala-Pro-Arg-pNA by trypsin proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. nih.gov In the first step, the serine residue in the active site of trypsin attacks the carbonyl group of the arginine residue in the substrate, leading to the formation of a tetrahedral intermediate. This is followed by the release of the p-nitroaniline group and the formation of the Suc-Ala-Ala-Pro-Arg-trypsin acyl-enzyme intermediate. nih.gov In the second step, a water molecule attacks the acyl-enzyme intermediate, leading to the hydrolysis of the ester bond and the release of the peptide fragment, regenerating the free enzyme. nih.gov

The formation of this acyl-enzyme intermediate is a critical step in the catalytic cycle. Studies have shown that with efficient substrates like Suc-Ala-Ala-Pro-Arg-pNA, the deacylation step is rapid. nih.gov This rapid turnover is a hallmark of catalytically competent enzymes. nih.gov

The Michaelis-Menten kinetic parameters, K_m and k_cat, have been determined for the hydrolysis of Suc-Ala-Ala-Pro-Arg-pNA by various trypsin and trypsin-like serine proteases, including wild-type and mutant forms of trypsin, as well as matriptase-3. These parameters provide valuable insights into the catalytic efficiency and substrate specificity of these enzymes.

For bovine trypsin, the turnover rate (k_cat) for the hydrolysis of Suc-Ala-Ala-Pro-Arg-pNA has been reported to be 91 s⁻¹. nih.gov The kinetic parameters for the hydrolysis of a similar substrate, Suc-Ala-Ala-Pro-Phe-pNA, by a serine protease from Nocardiopsis prasina have been determined, highlighting the utility of such substrates in characterizing enzyme activity. fao.org

Kinetic Parameters for Protease Hydrolysis of Suc-Ala-Ala-Pro-Arg-pNA and Related Substrates
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Bovine TrypsinSuc-Ala-Ala-Pro-Arg-pNA-91- nih.gov
Tryptase β/IITosyl-Gly-Pro-Arg-pNA49210.43 researchgate.net
D215G Tryptase MutantTosyl-Gly-Pro-Arg-pNA1201.90.016 researchgate.net

Cross-Reactivity and Interaction Profile with Other Protease Classes

While Suc-Ala-Ala-Pro-Arg-pNA is primarily a substrate for trypsin-like serine proteases, its interaction with other classes of proteases has also been investigated to understand its specificity.

Chymotrypsin (B1334515) and chymotrypsin-like enzymes, such as Cathepsin G, represent another major class of serine proteases. nih.gov Unlike trypsin, which prefers basic residues at the P1 position, chymotrypsin preferentially cleaves peptide bonds following large hydrophobic amino acids like phenylalanine, tryptophan, and tyrosine. nih.gov

Assessment of Hydrolysis by Elastases and Prolyl Endopeptidases

The enzymatic hydrolysis of the chromogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Suc-Ala-Ala-Pro-Arg-pNA) is highly specific and dictated by the amino acid sequence, particularly the residue at the P1 position (the amino acid immediately preceding the cleavage site).

An analysis of enzyme specificity reveals that Suc-Ala-Ala-Pro-Arg-pNA is not a suitable substrate for elastases or prolyl endopeptidases due to a fundamental mismatch with their substrate-binding sites. Elastases, a class of serine proteases, preferentially cleave peptide bonds after small, hydrophobic amino acid residues such as alanine (B10760859), valine, and leucine (B10760876). Common substrates used to assay elastase activity include Suc-Ala-Ala-Ala-pNA. glpbio.comcaymanchem.com The presence of a large, positively charged arginine residue at the P1 position in Suc-Ala-Ala-Pro-Arg-pNA prevents effective binding and hydrolysis by elastases.

Similarly, prolyl endopeptidases are specific for cleaving peptide bonds on the C-terminal side of proline residues. The structure of Suc-Ala-Ala-Pro-Arg-pNA places proline at the P2 position, not the P1 position required for cleavage by this enzyme class.

Instead, the arginine residue at the P1 position designates Suc-Ala-Ala-Pro-Arg-pNA as a specific substrate for trypsin and trypsin-like serine proteases. acs.org These enzymes have a deep, negatively charged binding pocket (the S1 pocket) that specifically accommodates and stabilizes basic amino acid residues like arginine and lysine, facilitating the hydrolysis of the adjacent peptide bond.

Kinetic characterization has been performed on Suc-Ala-Ala-Pro-Arg-pNA with trypsin, confirming this interaction. Studies have determined the Michaelis-Menten constant (Km) for the hydrolysis of this substrate by different forms of trypsin, providing insight into the enzyme's affinity for the substrate. For wild-type trypsin, the Km value was reported to be 32.8 mM, while a mutant form (K188D/D189K) exhibited a Km of 50.8 mM. bachem.com

Below is a summary of the kinetic parameters for the interaction of Suc-Ala-Ala-Pro-Arg-pNA with trypsin.

EnzymeKinetic Parameter (Km)Reference
Wild-Type Trypsin32.8 mM bachem.com
K188D/D189K Mutant Trypsin50.8 mM bachem.com

Substrate Specificity and Selectivity Profiling of Suc Ala Ala Pro Arg Pna

Comparative Analysis with Diverse Synthetic Peptide Substrates for Protease Characterization

The utility of Suc-Ala-Ala-Pro-Arg-pNA as a protease substrate is best understood through comparison with a range of other synthetic peptides. Different proteases exhibit distinct preferences for the amino acid residues at and around the cleavage site (the P1, P2, P3, P4, etc. positions). nih.govnih.gov Therefore, a panel of substrates with varied sequences is often employed to create a detailed specificity profile of an enzyme.

For instance, while Suc-Ala-Ala-Pro-Arg-pNA is a preferred substrate for trypsin-like proteases that cleave after basic residues like arginine, other substrates are designed to probe different specificities. nih.govru.nl Substrates such as Suc-Ala-Ala-Pro-Phe-pNA are used for chymotrypsin-like proteases that favor aromatic residues (e.g., Phenylalanine) at the P1 position. frontiersin.org Similarly, Suc-Ala-Ala-Pro-Val-pNA is a characteristic substrate for elastase, which prefers small, hydrophobic residues like valine at the P1 site. frontiersin.org The comparative hydrolysis rates of these and other substrates provide a fingerprint of a protease's activity.

The specificity of a protease is not solely determined by the P1 residue. The amino acids at the P2, P3, and P4 positions, collectively known as the extended subsites, also play a significant role in substrate recognition and binding. nih.govpnas.org For many serine proteases, the P2 position is particularly influential. For example, thrombin, a key enzyme in blood coagulation, shows a strong preference for proline at the P2 position, which is present in Suc-Ala-Ala-Pro-Arg-pNA. pnas.org This makes the substrate particularly useful for studying thrombin and related enzymes.

The influence of extended subsites is evident when comparing the cleavage of different tetrapeptide substrates. For example, the presence of Proline at P2 in Suc-Ala-Ala-Pro-Arg-pNA can significantly enhance its cleavage by certain proteases compared to substrates with other residues at this position. pnas.org The systematic variation of amino acids at these extended subsites in synthetic peptide libraries allows for a detailed mapping of a protease's substrate binding pocket and the identification of optimal recognition sequences. hkmj.org

Suc-Ala-Ala-Pro-Arg-pNA has been extensively used to profile the activity of a wide range of serine proteases. It is a known substrate for several enzymes involved in the blood coagulation cascade, such as thrombin and Factor XIa, which exhibit trypsin-like specificity. nih.gov Mouse DESC1, a trypsin-like serine protease, also shows high catalytic activity with this substrate. nih.gov

However, its utility is not limited to coagulation factors. Various microbial proteases have also been characterized using this substrate. For example, a peptidase from Canavalia ensiformis (jack bean) hydrolyzes substrates with Arg at the P1 position. tandfonline.com In contrast, some proteases show little to no activity towards Suc-Ala-Ala-Pro-Arg-pNA. For instance, a study on serine proteases from Antarctic jellyfish found that while they cleaved a substrate for trypsin-like enzymes, they had no specificity for substrates designed for chymotrypsin (B1334515) and elastase. jabonline.in This highlights the selectivity of Suc-Ala-Ala-Pro-Arg-pNA and its importance in distinguishing between different protease families.

Below is a table summarizing the relative activity of various proteases on different synthetic substrates, illustrating the specificity of Suc-Ala-Ala-Pro-Arg-pNA.

EnzymeSuc-Ala-Ala-Pro-Arg-pNASuc-Ala-Ala-Pro-Phe-pNASuc-Ala-Ala-Pro-Val-pNAOther Substrates
Thrombin HighLowLowHigh for H-D-Phe-Pip-Arg-pNA nih.gov
Trypsin HighLowLowHigh for Tosyl-Gly-Pro-Arg-pNA frontiersin.org
Chymotrypsin LowHighLowN/A
Elastase LowLowHighHigh for MeOSuc-Ala-Ala-Pro-Val-pNA nih.gov
Mouse DESC1 High nih.govN/AN/AN/A
Jellyfish Serine Protease Low jabonline.inLow jabonline.inLow jabonline.inHigh for BApNA jabonline.in
Thermoactinomyces sp. E79 Minor Protease LowHigh jmb.or.krN/AN/A
Streptomyces albidoflavus Keratinase ModerateHigh nih.govN/AN/A

Methodologies for Investigating Substrate Microenvironment and Allosteric Effects on Cleavage Efficiency

The efficiency of substrate cleavage by a protease is not solely dependent on the primary amino acid sequence. The surrounding microenvironment and allosteric effects can significantly influence catalytic activity. nih.govmdpi.com Allostery refers to the process where binding of a molecule at one site on a protein affects the activity at a distant site. plos.org

Several computational and experimental methodologies are employed to investigate these phenomena:

Molecular Dynamics (MD) Simulations: These simulations provide an atomic-level view of the dynamic interactions between the substrate and the enzyme. mdpi.comacs.org They can reveal how changes in the substrate's conformation or the binding of an allosteric modulator can alter the active site geometry and, consequently, the cleavage efficiency. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods are used to study the electronic details of the enzymatic reaction, including the protonation states of catalytic residues and the substrate, which are crucial for catalysis. mdpi.com

Site-Directed Mutagenesis: By systematically mutating amino acids in the enzyme, particularly those distant from the active site, researchers can identify residues that are critical for allosteric regulation. pnas.org The effect of these mutations on the cleavage of Suc-Ala-Ala-Pro-Arg-pNA can then be quantified.

High-Throughput Screening with Peptide Libraries: Cellular libraries of peptide substrates (CLiPS) and other combinatorial approaches allow for the rapid screening of thousands of different substrates. pnas.orgbiorxiv.org This can help identify not only the optimal cleavage sequence but also how sequence variations at positions distant from the cleavage site affect catalysis, providing insights into the substrate microenvironment.

Rational Design Approaches for Modulating Substrate Selectivity for Targeted Protease Studies

The knowledge gained from substrate specificity profiling and the study of microenvironmental effects can be harnessed for the rational design of new synthetic substrates with modulated selectivity. hkmj.orgnih.gov The goal is to create substrates that are highly specific for a single protease or a small subset of related proteases. This is crucial for developing diagnostic tools and for studying the specific roles of individual proteases in complex biological systems.

Key approaches in rational design include:

Varying P-site Residues: Based on detailed specificity profiles, amino acids at the P1, P2, P3, and P4 positions can be systematically altered to enhance selectivity. researchgate.net For instance, incorporating unnatural amino acids can create novel interactions with the protease active site, leading to highly specific substrates. nih.govresearchgate.net

Modifying the Peptide Backbone: Changes to the peptide backbone can constrain the substrate into a specific conformation that is preferentially recognized by the target protease. researchgate.net

Introducing Chemical Modifications: The addition of different chemical groups to the N- or C-terminus of the peptide can alter its solubility, stability, and interaction with the protease.

A prime example of rational design is the development of "super-reactive" substrate sequences by combining the most preferred amino acid residues at each subsite, which can lead to a significant increase in cleavage activity. hkmj.org This iterative process of design, synthesis, and testing allows for the fine-tuning of substrate selectivity for specific research applications.

Methodological Applications in Protease Biology and Biochemistry

Development and Optimization of Spectrophotometric Enzyme Assays

Spectrophotometric assays utilizing chromogenic substrates like Suc-Ala-Ala-Pro-Arg-pNA are fundamental in protease research due to their simplicity, accuracy, and suitability for continuous monitoring. tandfonline.com The core principle involves a protease-catalyzed hydrolysis of the substrate, which liberates a colored product, allowing for the direct measurement of enzymatic activity. tandfonline.com

The utility of Suc-Ala-Ala-Pro-Arg-pNA in enzyme assays stems from its p-nitroanilide (pNA) moiety. tandfonline.com The intact peptide substrate is colorless, but upon enzymatic cleavage at the Arg-pNA bond, the free pNA is released into the solution. tandfonline.comfrontiersin.org This released pNA has a distinct yellow color and a strong absorbance at specific wavelengths, most commonly measured at 405 nm or 410 nm. tandfonline.comnih.govnih.govoup.comsigmaaldrich.com

By continuously monitoring the increase in absorbance at this wavelength using a spectrophotometer, researchers can track the formation of the product in real-time. nih.govresearchgate.net The rate of pNA release, reflected by the change in absorbance per unit of time (ΔA/min), is directly proportional to the velocity of the enzymatic reaction, provided that the substrate is not depleted and other conditions are constant. tandfonline.com This method allows for the precise determination of initial reaction rates, which are crucial for kinetic studies. tandfonline.com The molar absorptivity (extinction coefficient) of pNA is a known constant (e.g., approximately 8,800 M⁻¹cm⁻¹ at 410 nm or 10,400 M⁻¹cm⁻¹ at 405 nm), enabling the conversion of absorbance units into the molar concentration of the product formed. sigmaaldrich.compancreapedia.org

For research to be reproducible and results to be comparable across different experiments and laboratories, the standardization of assay conditions is paramount. tandfonline.comtandfonline.com The catalytic activity of proteases is highly sensitive to their environment. tandfonline.comsaspublishers.com

Key parameters that must be optimized and held constant include:

pH: The pH of the reaction buffer significantly affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself, thereby influencing binding and catalysis. tandfonline.comsaspublishers.com For trypsin-like serine proteases, assays are often conducted at a slightly alkaline pH, typically around 8.0, using buffers like Tris-HCl. nih.govpancreapedia.org

Buffer Composition: The choice and concentration of the buffer are critical for maintaining the desired pH. Tris-HCl is a common choice for assays with pNA substrates. nih.govpancreapedia.org The buffer solution may also contain other components to enhance enzyme stability or activity. For instance, calcium chloride (CaCl₂) is often included as calcium ions can be essential for the stability and optimal conformation of some proteases. pancreapedia.org

Temperature: Enzyme reaction rates are highly dependent on temperature. tandfonline.comsaspublishers.com Assays are typically performed at a constant, controlled temperature, such as 25°C, 35°C, or 37°C. nih.govoup.com Pre-incubating the assay components to reach thermal equilibrium before initiating the reaction is a standard practice to ensure accuracy. tandfonline.com

Substrate Concentration: The initial concentration of Suc-Ala-Ala-Pro-Arg-pNA must be carefully chosen, often around the Michaelis constant (K_m) value, to ensure that the reaction rate is sensitive to the enzyme concentration and not limited by substrate availability. nih.gov For some applications, concentrations are kept well below the K_m. nih.gov

Additives: To prevent non-specific binding and improve solubility, non-ionic detergents like Tween 20 are sometimes included in the assay buffer. nih.govpancreapedia.org When substrates are dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO), the final concentration of the solvent in the reaction mixture must be kept low and constant, as it can affect enzyme activity. tandfonline.comresearchgate.net

Table 1: Example of Standardized Assay Conditions for Protease Activity

Parameter Condition Rationale Source(s)
Substrate Suc-Ala-Ala-Pro-Arg-pNA Specific for trypsin-like serine proteases. nih.govnih.gov
Enzyme HATL5, Matriptase, Trypsin Enzymes known to cleave the substrate. cymitquimica.comnih.govnih.gov
Buffer 50-100 mM Tris-HCl Maintains a stable pH for optimal enzyme activity. nih.govpancreapedia.org
pH 8.0 Optimal pH for many serine proteases. pancreapedia.org
Temperature 35-37°C Provides optimal reaction rate for mammalian enzymes. nih.govnih.gov
Additives 1 mM CaCl₂, 0.01-0.05% Tween 20 Ca²⁺ for enzyme stability; Tween 20 to reduce non-specific interactions. nih.govpancreapedia.org

| Wavelength | 405 nm | Wavelength for monitoring p-nitroaniline release. | nih.govnih.govpancreapedia.org |

High-Throughput Screening (HTS) Platforms for Enzyme Activity and Inhibitor Discovery

The straightforward, colorimetric nature of assays using Suc-Ala-Ala-Pro-Arg-pNA makes them highly amenable to adaptation for high-throughput screening (HTS). frontiersin.org HTS platforms allow for the rapid testing of thousands of compounds, which is essential for modern drug discovery and biochemical research. These assays are typically performed in microplate format (e.g., 96- or 384-well plates), where absorbance changes can be read simultaneously for many samples. oup.compancreapedia.org

Suc-Ala-Ala-Pro-Arg-pNA is an effective substrate for HTS campaigns aimed at discovering new protease inhibitors. nih.gov In a typical inhibitor screening assay, a constant amount of a target protease and the substrate are incubated in the wells of a microplate. nih.govnih.gov The reaction mixture also includes a compound from a chemical library being tested for inhibitory activity.

If a compound is an effective inhibitor, it will bind to the protease and reduce or prevent the cleavage of Suc-Ala-Ala-Pro-Arg-pNA. This results in a significantly lower rate of p-nitroaniline release compared to a control reaction without the inhibitor. nih.gov By measuring the absorbance at 405 nm, active "hits" (potential inhibitors) can be quickly identified by their ability to suppress color development. nih.govnih.gov For example, this substrate has been used to screen for inhibitors of the serine protease HATL5, testing the effects of compounds like leupeptin, benzamidine, and aprotinin. nih.gov

Once potential inhibitors are identified through HTS, substrates like Suc-Ala-Ala-Pro-Arg-pNA are crucial for characterizing their potency and mechanism of action. A key parameter is the equilibrium dissociation constant (K_i), which quantifies the affinity of an inhibitor for an enzyme. nih.gov

To determine the K_i value, enzyme kinetic studies are performed where the reaction velocity is measured at various concentrations of both the substrate and the inhibitor. nih.gov For tight-binding inhibitors, the apparent inhibition constant (K_i app) is first determined by fitting the steady-state velocity data to specific equations. The true K_i is then calculated using the Cheng-Prusoff equation, which corrects for the effect of substrate concentration and the enzyme's Michaelis constant (K_m) for the substrate: K_i = K_i app / (1 + [S]/K_m). nih.gov This detailed kinetic analysis is essential for ranking inhibitor potency and selecting promising candidates for further development.

Role in Enzyme Purification and Characterization Studies

During the purification of a specific protease from a complex mixture, such as a cell lysate or culture supernatant, it is necessary to track the enzyme's activity through various separation steps (e.g., ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, affinity chromatography). core.ac.ukatsjournals.org

Suc-Ala-Ala-Pro-Arg-pNA provides a rapid and convenient method for assaying fractions collected during chromatography to locate the protein of interest. core.ac.ukatsjournals.org By testing a small aliquot of each fraction for its ability to hydrolyze the substrate, researchers can identify which fractions contain the active protease and should be pooled for subsequent purification steps. core.ac.uk For instance, in the purification of proteases from ragweed pollen, different pNA substrates, including one similar to Suc-Ala-Ala-Pro-Arg-pNA, were used to distinguish between different protease activities in fractions from a Cibacron Blue Sepharose column. atsjournals.org This ensures that the purification process is efficient and that the final enzyme preparation is pure and active.

Monitoring Protease Activity During Chromatographic Fractionation

A fundamental step in purifying a specific protease from a complex biological mixture, such as a cell extract or tissue homogenate, is chromatographic fractionation. This process separates proteins based on properties like size, charge, or binding affinity. To identify which fractions contain the protease of interest, a simple and rapid activity assay is required.

The chromogenic substrate Suc-Ala-Ala-Pro-Arg-pNA is ideally suited for this purpose. After the protein mixture is passed through a chromatography column (e.g., ion-exchange or size-exclusion) and collected into a series of tubes or wells, a small aliquot from each fraction is mixed with the substrate. trjfas.org Fractions containing a protease that can cleave the substrate will produce the yellow p-nitroanilide product. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of protease activity in that fraction. nih.gov

This screening method allows researchers to quickly generate an activity profile that maps directly onto the chromatographic elution profile. By plotting protease activity versus fraction number, the researcher can identify and pool the active fractions for further purification steps. This iterative process of fractionation followed by activity screening is a cornerstone of enzyme purification.

Table 1: Illustrative Example of Protease Activity Monitoring in Chromatographic Fractions

This table demonstrates how data from an assay using Suc-Ala-Ala-Pro-Arg-pNA might look following an ion-exchange chromatography separation. The activity is measured by the change in absorbance at 405 nm over time.

Fraction NumberTotal Protein (mg/mL)Protease Activity (Absorbance at 405 nm)Specific Activity (Activity/mg Protein)
1-5 (Flow-through)5.200.0150.003
6-102.100.0500.024
11-15 (Peak 1)0.750.8501.133
16-200.250.1200.480
21-25 (Peak 2)0.150.0800.533

Note: The data presented are hypothetical and for illustrative purposes only.

Elucidation of Novel Proteolytic Enzymes and their Functional Properties

The substrate Suc-Ala-Ala-Pro-Arg-pNA is not only used for tracking known enzymes but is also a critical tool in the discovery and characterization of new proteases. When researchers identify a new gene or protein with a sequence suggestive of a protease, they must confirm its enzymatic function and understand its biochemical properties.

A key example is the identification and characterization of matriptase-3, a novel membrane-anchored serine protease. nih.gov In this study, after the recombinant catalytic domain of the putative protease was expressed and purified, its hydrolytic activity was tested against a panel of synthetic chromogenic substrates. Matriptase-3 demonstrated a strong preference for substrates containing an arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site). nih.gov

The substrate Suc-Ala-Ala-Pro-Arg-pNA showed one of the highest rates of conversion, confirming that matriptase-3 is an active protease with trypsin-like specificity. nih.gov In contrast, substrates with lysine (B10760008) at the P1 position were cleaved much less effectively, and no activity was seen with substrates having valine or phenylalanine at this position. nih.gov

Furthermore, this substrate was used to perform detailed kinetic analyses. By measuring the rate of hydrolysis at various substrate concentrations, researchers determined the Michaelis-Menten constant (Kₘ) for Suc-Ala-Ala-Pro-Arg-pNA. nih.gov The Kₘ value provides insight into the affinity of the enzyme for the substrate. For matriptase-3, the Kₘ for Suc-Ala-Ala-Pro-Arg-pNA was significantly lower than for the corresponding lysine-containing substrate, quantifying its preference for arginine at the P1 site. nih.gov

Table 2: Kinetic Properties of Novel Protease Matriptase-3 with Different Substrates

This table summarizes the findings on the substrate specificity and kinetic parameters of the newly characterized matriptase-3.

SubstrateP1 ResidueRelative ActivityKₘ (nM)
Suc-Ala-Ala-Pro-Arg-pNAArginineHigh240 ± 83
Suc-Ala-Ala-Pro-Lys-pNALysineLow534 ± 135
Substrate with P1-ValValineNone DetectedN/A
Substrate with P1-PhePhenylalanineNone DetectedN/A

Data sourced from a study on matriptase-3. nih.gov

Compound Reference Table

Abbreviation / Common NameFull Chemical Name
Suc-Ala-Ala-Pro-Arg-pNAN-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide
Suc-Ala-Ala-Pro-Lys-pNAN-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-lysine-p-nitroanilide
pNAp-nitroanilide
PMSFPhenylmethylsulfonyl fluoride
E-64(2S,3S)-trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane
EDTAEthylenediaminetetraacetic acid

Structural Determinants of Substrate Recognition and Catalysis

Conformational Analysis of Suc-Ala-Ala-Pro-Arg-pNA and Related Peptide Substrates

The three-dimensional shape, or conformation, of a peptide substrate is a critical factor in how it is recognized by and binds to the active site of an enzyme. The conformation of Suc-Ala-Ala-Pro-Arg-pNA in solution and when bound to an enzyme has been a subject of study to understand the initial steps of enzymatic catalysis.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful methods for determining the conformation of peptides in solution. acs.orgcnr.it Studies on similar peptide substrates have revealed that they can adopt specific secondary structures, such as β-turns or γ-turns, which are stabilized by intramolecular hydrogen bonds. acs.org For instance, conformational analysis of ferrocene (B1249389) conjugates with Ala-Pro dipeptides using NMR and CD has identified the presence of a γ-turn. acs.org While direct spectroscopic data for Suc-Ala-Ala-Pro-Arg-pNA is not extensively detailed in the provided results, the conformational preferences of its constituent amino acids, particularly the proline residue which often induces turns, suggest that it likely adopts a folded or partially folded conformation in solution. This pre-organization can facilitate more efficient binding to the enzyme's active site.

Computational methods, including molecular dynamics (MD) simulations, provide atomic-level insights into the dynamic process of a substrate binding to an enzyme. researchgate.net These simulations can model the flexibility of both the substrate and the enzyme, revealing how they adapt to each other to form a stable complex. researchgate.net MD simulations of serine proteases have shown that the active site is not a rigid structure but possesses a high degree of flexibility. researchgate.net This flexibility is crucial for accommodating the substrate and positioning it correctly for catalysis.

Simulations of enzyme-substrate complexes, such as those involving trypsin and Suc-Ala-Ala-Pro-Arg-pNA, have been instrumental in visualizing the interactions within the binding pocket. pnas.org These models help in understanding how specific residues of the enzyme interact with the different parts of the substrate, from the N-terminal succinyl group to the C-terminal p-nitroanilide. Such computational approaches are valuable for predicting how modifications to the substrate or enzyme might affect binding and catalysis. nih.gov

Mapping of Enzyme Subsite Specificity Using Suc-Ala-Ala-Pro-Arg-pNA Derivatives and Analogues

The specificity of a protease is determined by the precise interactions between the amino acid residues of the substrate and the subsites of the enzyme's active site. The Schechter and Berger nomenclature is used to describe these interactions, where the substrate residues are denoted as Pn...P3-P2-P1-P1'-P2'-P3'...Pn', and the corresponding enzyme subsites are denoted as Sn...S3-S2-S1-S1'-S2'-S3'...Sn'. Suc-Ala-Ala-Pro-Arg-pNA and its derivatives are excellent probes for mapping these subsites. researchgate.netpnas.orgcymitquimica.com

The P1 residue of the substrate, which is arginine in Suc-Ala-Ala-Pro-Arg-pNA, is a primary determinant of specificity for trypsin-like serine proteases. nih.govnih.gov The positively charged guanidinium (B1211019) group of arginine fits into the negatively charged S1 pocket of these enzymes, forming strong electrostatic interactions that contribute significantly to binding affinity. nih.gov The importance of the P1 residue is highlighted by studies where modifications at this position drastically alter the substrate's suitability for a particular enzyme. For example, replacing the P1 arginine with other amino acids can shift the substrate's preference from trypsin-like proteases to chymotrypsin-like proteases, which favor large hydrophobic residues at the S1 pocket. researchgate.net

The P' sites, which interact with the leaving group portion of the substrate, also play a role in catalysis. The p-nitroanilide (pNA) group at the P' position of Suc-Ala-Ala-Pro-Arg-pNA allows for the convenient spectrophotometric monitoring of enzyme activity as its cleavage releases a yellow-colored product. medchemexpress.com While the pNA group is not a natural amino acid, its interactions with the S' subsites can still influence the rate of the deacylation step of the catalytic mechanism. pnas.org

Substrate DerivativeTarget Protease(s)Key Finding
Suc-Ala-Ala-Pro-Phe-pNAChymotrypsin (B1334515), Cathepsin GDemonstrates the preference of these enzymes for a large hydrophobic residue (Phe) at the P1 position. researchgate.netmedchemexpress.comjmb.or.krnih.gov
Suc-Ala-Ala-Pro-Val-pNAHuman Neutrophil ElastaseHighlights the S1 subsite preference for small aliphatic residues. oaepublish.com
Suc-Ala-Ala-Pro-Leu-pNAChymotrypsin-like proteasesUsed to characterize the activity of various proteases with a preference for leucine (B10760876) at P1. biosynth.commdpi.com
Suc-Ala-Ala-Ala-pNAElastaseA classic substrate for studying elastase activity, emphasizing the importance of small residues at P1.

Mechanistic Insights into Protease Catalysis Derived from Substrate Hydrolysis Characteristics

The hydrolysis of Suc-Ala-Ala-Pro-Arg-pNA by serine proteases proceeds via a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. pnas.org The first step, acylation, involves the nucleophilic attack of the catalytic serine residue on the carbonyl carbon of the P1-P1' peptide bond, leading to the release of p-nitroaniline. The second step, deacylation, is the hydrolysis of the acyl-enzyme intermediate by a water molecule, regenerating the free enzyme. pnas.org

Advanced Research Directions and Analog Development

Design of Next-Generation Chromogenic and Fluorogenic Probes for Enhanced Sensitivity and Specificity

The development of new protease probes aims to overcome the limitations of traditional substrates like Suc-Ala-Ala-Pro-Arg-pNA, primarily by enhancing signal output and detection sensitivity. A principal strategy involves the replacement of the p-nitroanilide (pNA) chromophore with a fluorophore.

Fluorogenic substrates offer a significant advantage in sensitivity over their chromogenic counterparts. A common approach is to substitute the pNA group with a molecule like 7-amino-4-methylcoumarin (B1665955) (AMC). For instance, fluorogenic substrates such as Suc-Ala-Ala-Pro-Phe-AMC are used to assay chymotrypsin-like proteases. nih.govcaymanchem.com Upon cleavage of the peptide, the AMC group is released, and its fluorescence can be measured with high sensitivity, allowing for the detection of lower enzyme concentrations than is possible with pNA-based assays. caymanchem.com This same principle is applicable to create a fluorogenic analog of Suc-Ala-Ala-Pro-Arg-pNA for trypsin-like enzymes, which would enable more sensitive kinetic analyses and inhibitor screening.

Another avenue for enhancing sensitivity involves modifying the substrate's presentation to the enzyme. Research has shown that immobilizing peptide-pNA substrates onto matrices like cellulose (B213188) nanocrystals can increase the local concentration and surface area for enzyme interaction. researchgate.net This method can lead to a more robust colorimetric response, effectively amplifying the signal from the cleavage of a smaller number of substrate molecules. researchgate.net These next-generation probes are pivotal for applications where enzyme concentrations are minimal or sample volumes are limited.

Probe TypeReporter GroupDetection MethodKey AdvantageRepresentative Analog Example
Chromogenic p-Nitroaniline (pNA)Spectrophotometry (Absorbance at ~405 nm)Simplicity, cost-effectiveSuc-Ala-Ala-Pro-Arg-pNA
Fluorogenic 7-amino-4-methylcoumarin (AMC)Fluorometry (Ex/Em ~360/440 nm)High sensitivitySuc-Ala-Ala-Pro-Phe-AMC nih.govcaymanchem.com
Immobilized p-Nitroaniline (pNA) on a matrixSpectrophotometryEnhanced signal responseCell-AP-suc-Ala-Ala-Pro-Val-pNA researchgate.net

Engineering of Substrates for Specific Enzyme Activation or Inhibition Pathways in Research Models

Beyond simple activity measurement, Suc-Ala-Ala-Pro-Arg-pNA and its derivatives are being engineered to act as sophisticated tools for controlling and dissecting specific enzymatic pathways. The specificity of a protease for its substrate is determined by the amino acid sequence, particularly at the cleavage site. By altering the tetrapeptide sequence of Suc-Ala-Ala-Pro-Arg-pNA, researchers can fine-tune its selectivity for or against particular proteases.

For example, studies on the protease matriptase-3 demonstrated its strong preference for substrates with Arginine (Arg) at the P1 position, as found in Suc-Ala-Ala-Pro-Arg-pNA. nih.gov The enzyme showed significantly less activity when Arg was replaced with Lysine (B10760008) (Lys) and no detectable activity with Valine (Val) or Phenylalanine (Phe). nih.gov This high degree of specificity allows for the design of substrates that are exclusively cleaved by a single target protease in a complex biological mixture, enabling precise functional studies.

A more advanced application is the creation of artificial zymogens, or "pro-proteases," which are inactive enzyme forms that can be switched on by a specific trigger. Researchers have designed protein-polymer hybrids where an inhibitory peptide is linked to an enzyme via a cleavable sequence based on known substrates like Tos-Gly-Pro-Arg-pNA. nih.gov The enzyme remains inactive until a specific "trigger" protease cleaves the linker, releasing the inhibitory portion and activating the enzyme. This approach allows for conditional enzyme activation in research models, providing spatial and temporal control over proteolytic activity.

Substrate AnalogP1 Amino AcidPrimary Target Enzyme ClassReference
Suc-Ala-Ala-Pro-Arg -pNAArginineTrypsin-like proteases nih.gov
Suc-Ala-Ala-Pro-Lys -pNALysineTrypsin-like proteases (often lower affinity) pnas.org
Suc-Ala-Ala-Pro-Phe -pNAPhenylalanineChymotrypsin-like proteases pancreapedia.org
Suc-Ala-Ala-Pro-Leu -pNALeucine (B10760876)Chymotrypsin (B1334515), Elastase-like proteases pancreapedia.orgpnas.org
Suc-Ala-Ala-Pro-Val -pNAValineElastase nih.gov

Integration into Activity-Based Proteomics and Substrate Profiling Studies

The principles underlying the design of Suc-Ala-Ala-Pro-Arg-pNA are being scaled up for large-scale systems biology approaches, such as activity-based proteomics and substrate profiling. These methods aim to identify the full complement of active proteases within a cell, tissue, or biological fluid.

Activity-based probes (ABPs) are molecules designed to covalently bind to the active site of an enzyme, allowing for its identification and quantification. nih.gov While Suc-Ala-Ala-Pro-Arg-pNA is a turnover substrate, its peptide sequence is a critical component in the design of ABPs targeting trypsin-like serine proteases. These probes typically consist of the specific peptide sequence (the "homing device"), a reactive "warhead" that forms the covalent bond (e.g., a diaryl phosphonate), and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection. nih.govfrontiersin.org By using a library of ABPs with varied peptide sequences, researchers can profile the activity of numerous proteases simultaneously.

Furthermore, substrate profiling techniques like Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) utilize libraries of peptide substrates to map the specificity of proteases. nih.gov In this method, a complex biological sample is incubated with a diverse pool of peptides. Mass spectrometry is then used to identify the specific cleavage products, revealing the "specificity profile" of all active proteases in the sample. Substrates like Suc-Ala-Ala-Pro-Phe-pNA are often used in such studies to pre-screen fractions for general proteolytic activity before the more comprehensive mass spectrometry analysis. nih.gov

Exploration of Suc-Ala-Ala-Pro-Arg-pNA as a Tool for Understanding Protease Evolution and Structure-Function Relationships

Suc-Ala-Ala-Pro-Arg-pNA remains a vital compound for fundamental research into how proteases work and how they have evolved. Its defined structure allows for controlled experiments that probe the intricate relationship between a protease's structure and its catalytic function.

A key example is its use in structural biology to trap enzyme-substrate intermediates. Researchers have successfully used Suc-Ala-Ala-Pro-Arg-pNA to form a stable acyl-enzyme intermediate with trypsin, where the peptide is covalently attached to the active site serine. pnas.org By flash-freezing crystals of this complex, it was possible to determine its three-dimensional structure at atomic resolution. pnas.org This provided unprecedented insights into the catalytic mechanism, revealing the precise interactions that facilitate peptide bond hydrolysis. pnas.org

Comparative studies using Suc-Ala-Ala-Pro-Arg-pNA and its analogs help to elucidate the evolutionary relationships between different proteases. For instance, by measuring and comparing the kinetic parameters (Km and kcat) of various proteases from the same family—such as trypsin, chymotrypsin, and α-lytic protease—on their respective preferred substrates, scientists can investigate how their specificities have diverged over evolutionary time. pnas.org This type of analysis, which relies on well-defined synthetic substrates, is essential for constructing a comprehensive picture of protease evolution and the molecular basis of their diverse biological roles.

Q & A

Q. What is the biochemical role of Suc-ala-ala-pro-arg-pna in protease activity studies, and how is it experimentally validated?

Suc-ala-ala-pro-arg-pna is a chromogenic substrate commonly used to study serine proteases, such as thrombin or trypsin, due to its cleavage-specific para-nitroaniline (pNA) moiety. Upon enzymatic hydrolysis, pNA release generates a measurable absorbance shift at 405 nm. To validate its role, researchers should:

  • Control variables : Include negative controls (e.g., substrate without enzyme) and positive controls (e.g., known enzyme activity) to confirm specificity .
  • Calibration : Establish a standard curve for pNA concentration vs. absorbance to quantify reaction rates .
  • Reprodubility : Replicate experiments across multiple batches to account for substrate stability variations .

Q. What are the standard protocols for synthesizing and characterizing Suc-ala-ala-pro-arg-pna for experimental use?

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc chemistry. Characterization steps include:

  • Purity assessment : Use HPLC with UV detection (e.g., 220 nm for peptide bonds) and confirm mass via MALDI-TOF .
  • Solubility testing : Dissolve in dimethyl sulfoxide (DMSO) or assay buffer, ensuring no precipitation under experimental conditions .
  • Storage : Lyophilize and store at -20°C to prevent hydrolysis; validate stability via periodic absorbance checks .

Q. How should researchers design kinetic assays using Suc-ala-ala-pro-arg-pna to ensure reliable data?

Key steps for robust assay design:

  • Substrate saturation : Perform initial rate measurements at varying substrate concentrations (e.g., 0.1–2 mM) to determine KmK_m and VmaxV_{max} .
  • Temperature/pH control : Use thermostatted cuvettes and buffer systems (e.g., Tris-HCl for pH 7–9) to maintain enzyme activity .
  • Data collection : Record absorbance changes every 10–30 seconds for 5–10 minutes to capture linear reaction phases .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing reaction conditions for Suc-ala-ala-pro-arg-pna-based assays?

Advanced optimization involves:

  • Enzyme kinetics : Use non-linear regression (e.g., Michaelis-Menten fitting) to account for substrate inhibition at high concentrations .
  • Buffer additives : Test inhibitors (e.g., PMSF for serine proteases) or cofactors (e.g., Ca²⁺ for thrombin) to modulate activity .
  • High-throughput adaptation : Validate miniaturized formats (e.g., 96-well plates) by comparing kinetic parameters to cuvette-based methods .

Q. How can researchers address contradictory kinetic data from Suc-ala-ala-pro-arg-pna hydrolysis experiments?

Contradictions may arise from:

  • Interfering substances : Screen for contaminants (e.g., residual DMSO) via LC-MS and repeat assays with purified components .
  • Data triangulation : Combine absorbance data with complementary methods (e.g., fluorogenic substrates or activity-based probes) to confirm enzyme specificity .
  • Statistical analysis : Apply ANOVA or mixed-effects models to identify outliers or batch effects .

Q. What advanced statistical methods are recommended for analyzing time-dependent activity curves in Suc-ala-ala-pro-arg-pna studies?

For complex datasets:

  • Non-parametric fitting : Use Bayesian hierarchical models to account for variability across replicates .
  • Machine learning : Train classifiers (e.g., random forests) to predict enzyme inhibition patterns from kinetic profiles .
  • Data sharing : Publish raw absorbance traces and analysis scripts in repositories like Zenodo to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.